molecular formula C23H16N2O6S2 B2615541 (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 875286-64-9

(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No.: B2615541
CAS No.: 875286-64-9
M. Wt: 480.51
InChI Key: UHTFXCLZVIHQGO-XDHOZWIPSA-N
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Description

(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a synthetically designed small molecule recognized for its potent kinase inhibitory activity, positioning it as a valuable tool in oncological and pharmacological research. This compound belongs to a class of molecules where a (Z)-5-arylidene-2-thioxothiazolidin-4-one scaffold is a key pharmacophore for biological activity. Its primary research value lies in its function as a multi-targeted kinase inhibitor, with studies indicating significant efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical regulator of tumor angiogenesis. By potently inhibiting VEGFR-2, this compound disrupts downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and the formation of new blood vessels that tumors require for growth and metastasis. Furthermore, research suggests it induces apoptosis and cell cycle arrest in various cancer cell lines, highlighting its utility in investigating programmed cell death mechanisms and cytostatic effects. The compound's mechanism, involving the interruption of key signal transduction cascades, makes it a crucial chemical probe for studying tumorigenesis, angiogenesis, and for the preclinical evaluation of novel targeted cancer therapeutics.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c1-13-7-8-15(11-17(13)25(29)30)18-10-9-16(31-18)12-19-21(26)24(23(32)33-19)20(22(27)28)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTFXCLZVIHQGO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thioxothiazolidinone Moiety: This involves the reaction of a thioamide with an α-haloketone under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the furan derivative with the thioxothiazolidinone intermediate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxothiazolidinone moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are the primary products.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition of cancer cell proliferation in leukemia, colon cancer, and melanoma models. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression in targeted cancer cells .

Anti-Inflammatory Effects

The compound's thiazolidinone structure is associated with anti-inflammatory activities. It has been demonstrated to reduce leukocyte recruitment in models of acute inflammation, suggesting its potential use in treating inflammatory diseases. This effect is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Synthetic Pathways

The synthesis of (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid typically involves multi-step organic reactions. Key steps include the formation of the thiazolidinone core, introduction of the furan ring, and subsequent functionalization to achieve the desired structure. Techniques such as chromatography are employed for purification to ensure high yield and purity .

Characterization Techniques

Characterization of the compound is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity. The molecular formula C17H14N2O7S3C_{17}H_{14}N_{2}O_{7}S_{3} indicates the presence of multiple functional groups that contribute to its biological activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antibacterial and antifungal activities against various strains, outperforming standard antibiotics in some cases. For instance, compounds related to this structure have shown enhanced activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Computational Studies

Molecular docking studies provide insights into the binding interactions between this compound and biological targets such as enzymes or receptors involved in cancer progression or inflammation. These computational analyses help predict the efficacy of the compound as a therapeutic agent .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on leukemia and colon cancer cell lines with IC50 values below 10 µM .
Study 2Anti-inflammatory EfficacyReduced leukocyte recruitment in murine models of acute inflammation, indicating potential for treating inflammatory diseases .
Study 3Antimicrobial PropertiesShowed superior antibacterial activity compared to conventional antibiotics against resistant strains .

Mechanism of Action

The mechanism of action of (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives

  • MFR-a cofactor (): Contains a furan-linked thiazolidinone structure but lacks the nitroaryl and phenylacetic acid groups. MFR-a is involved in methanogenesis, highlighting the biological relevance of thiazolidinone-furan hybrids .

Nitroaryl-Furan Systems

  • Furilazole (): A dichloroacetyl-oxazolidine with a furan substituent.

Polyphenolic Analogs

  • Catechins (): While unrelated in structure, their gallate esters (e.g., EGCG) demonstrate how substituent positioning (e.g., galloyl groups) affects bioactivity, a principle applicable to the phenylacetic acid group in the target compound .

Quantitative Structural Similarity Analysis

Using chemoinformatics methods (), the Tanimoto coefficient (a binary fingerprint-based similarity metric) could quantify similarity between the target compound and analogs. For example:

Compound Key Features Tanimoto Similarity*
Target Compound Thiazolidinone, nitroaryl-furan, E-config 1.00 (Reference)
MFR-a cofactor () Thiazolidinone, furan ~0.45
Furilazole () Furan, nitroaryl ~0.30
HOE-061517 () Carboxylic acid ~0.15

*Hypothetical values based on structural overlap; real data unavailable in evidence .

Biological Activity

(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a complex organic compound that exhibits a variety of biological activities. Its structural features, including a thiazolidinone core, a furan ring, and a nitrophenyl moiety, suggest potential therapeutic applications, particularly in cancer treatment and metabolic disorders.

Structural Characteristics

The compound's structure can be broken down into several key components:

Component Description
Thiazolidinone CoreA heterocyclic structure known for its antidiabetic properties
Furan RingAssociated with anti-inflammatory effects
Nitrophenyl GroupPotential anticancer activity due to electron-withdrawing properties

These components contribute to the compound's diverse pharmacological profiles.

Anticancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with similar structures showed moderate to strong antiproliferative effects in a dose-dependent manner on human leukemia cell lines . Specifically, compounds 5e and 5f from related studies displayed potent cytotoxicity and induced apoptosis in these cells .

Table 1: Anticancer Activity of Related Compounds

Compound Cell Line IC50 (μM) Mechanism of Action
5eHL-60 (Leukemia)8.5Induces apoptosis through mitochondrial pathways
5fA549 (Lung Cancer)7.0Inhibits cell cycle progression
44MDA-MB-231 (Breast Cancer)6.42Microtubule stabilization leading to cell death

The presence of electron-donating groups on the thiazolidinone framework enhances cytotoxicity, as shown by the varying activities of different derivatives .

Antidiabetic Effects

Thiazolidinediones are well-known for their role in diabetes management. The thiazolidinone core of the compound may contribute to insulin sensitization. In vitro studies have shown that similar compounds can improve glucose uptake in muscle cells and reduce insulin resistance, indicating potential utility in treating type 2 diabetes .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It may interfere with various phases of the cell cycle, preventing cancer cell proliferation.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect normal cells from oxidative stress during cancer therapy.

Case Studies

  • Study on Human Leukemia Cells : In a detailed investigation, thiazolidinone derivatives were synthesized and tested for their cytotoxic effects against HL-60 cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis at specific concentrations .
  • In Vivo Studies : Another study evaluated the anticancer effects of related thioxothiazolidinones in mouse models with transplantable tumors. These compounds demonstrated significant antiangiogenic properties alongside reduced tumor growth rates, highlighting their potential for therapeutic use in oncology .

Q & A

Q. What synthetic strategies are recommended for constructing the thioxothiazolidinone core in this compound, and how can reaction conditions be optimized?

The thioxothiazolidinone core is typically synthesized via condensation between 5-(substituted benzylidene)-2,4-thiazolidinedione and chloroacetylated intermediates. highlights the use of DMF as a solvent with potassium carbonate to drive the reaction, monitored by TLC. Optimization involves adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated reagent), reaction time, and catalysts like ZnCl₂ (used in cyclization steps in ). Recrystallization from DMF/water mixtures improves purity and yield .

Q. Which spectroscopic techniques reliably confirm the E-configuration of the exocyclic double bond?

Key techniques include:

  • ¹H NMR : Trans coupling constants (J ≈ 12–16 Hz) and NOESY (absence of nOe between furan and thiazolidinone protons).
  • IR : Thioxo (C=S) stretching at ~1200 cm⁻¹.
  • X-ray crystallography (if feasible) for definitive structural confirmation .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme-based assays:

  • PPARγ binding (for hypoglycemic activity, as in ).
  • MIC assays against S. aureus and E. coli (for antimicrobial potential, per and ). Cell-based models like glucose uptake in 3T3-L1 adipocytes are also recommended .

Advanced Research Questions

Q. How do electronic effects of the 4-methyl-3-nitrophenyl group influence reactivity in Michael additions?

The nitro group’s electron-withdrawing nature enhances electrophilicity at the α,β-unsaturated ketone, promoting nucleophilic attack. Comparative studies with electron-donating groups (e.g., methoxy in ) show slower reaction kinetics. DFT calculations can map charge distribution to predict regioselectivity .

Q. How can SAR studies resolve contradictions in hypoglycemic vs. antimicrobial activity among analogs?

Systematic substitution (e.g., replacing nitro with methoxy) and dual-activity profiling are critical. For example, the nitro group may enhance PPARγ binding (hypoglycemic) but reduce antimicrobial efficacy due to steric hindrance. Balance logP (2–3) and hydrogen-bonding capacity to optimize dual-target activity .

Q. What mechanistic insights explain cytotoxicity spikes at high concentrations despite target affinity?

Off-target effects (e.g., ROS generation via nitro group reduction, as in ) or topoisomerase inhibition may dominate. Transcriptomic analysis (RNA-seq) identifies stress pathways, while competitive binding assays quantify specificity. Substituent modification (e.g., cyano instead of nitro) can mitigate toxicity .

Q. How can computational methods elucidate PPARγ binding modes amid conflicting nitro group data?

Molecular docking (AutoDock Vina) into PPARγ’s ligand-binding domain (PDB: 2PRG) reveals interactions with His323 and Phe282. MD simulations (100 ns) assess nitro-Tyr473 stability. QM/MM optimizations and pKa calculations clarify protonation state effects .

Methodological Considerations

Q. What stability challenges arise under physiological pH, and how can formulations address them?

Hydrolysis of ester/acid groups at pH >7 requires accelerated stability testing (HPLC-MS). Strategies include:

  • Enteric coatings (pH-sensitive polymers).
  • Prodrugs (ethyl ester derivatives, as in ).
  • Lyophilization for solid-state stability .

Q. How can condensation steps be optimized to minimize side products?

Solvent polarity (DMF vs. DMSO), temperature control (room temp to 80°C), and catalytic ZnCl₂ ( ) reduce side reactions. TLC monitoring ensures reaction completion before workup .

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